

# Phase equilibria in the aluminum-boron system

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## Compound of Interest

Compound Name: Aluminum boride

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An In-depth Technical Guide to Phase Equilibria in the Aluminum-Boron System

## Introduction

The aluminum-boron (Al-B) binary system is of significant technological interest due to the formation of hard, lightweight, and high-temperature resistant intermetallic compounds, primarily aluminum diboride ( $\text{AlB}_2$ ) and aluminum dodecaboride ( $\text{AlB}_{12}$ ). These borides are utilized as grain refiners in aluminum alloys, components in metal matrix composites, and for applications requiring high hardness and wear resistance.[1][2] A thorough understanding of the phase equilibria, including the stable phases, their crystal structures, and the invariant reactions that occur, is critical for the design, processing, and application of Al-B based materials. This guide provides a comprehensive overview of the Al-B system, summarizing key quantitative data, experimental methodologies, and the fundamental relationships between phases.

## Crystalline Phases and Structures

The Al-B system is characterized by the terminal solid solutions, (Al) and (B), and two primary stable intermetallic compounds:  $\text{AlB}_2$  and  $\text{AlB}_{12}$ . [1] Other phases such as  $\text{AlB}_4$  and  $\text{AlB}_{10}$  have been reported but are generally not considered stable in the equilibrium diagram. [3][4][5] A metastable aluminum-rich phase,  $\text{Al}_{1.28}\text{B}$ , has also been synthesized under non-equilibrium conditions. [6]

The crystallographic data for the established equilibrium solid phases are summarized in Table 1.

Table 1: Crystallographic Data for Solid Phases in the Al-B System

Phase	Pearson Symbol	Space Group	Prototype	Lattice Parameters (nm)	Crystal System	Citations
(Al)	cF4	Fm-3m	Cu	a = 0.4049	Face-Centered Cubic	[7]
AlB <sub>2</sub>	hP3	P6/mmm	AlB <sub>2</sub>	a = 0.3009, c = 0.3262	Hexagonal	[8][9]
α-AlB <sub>12</sub>	tP~50	P4 <sub>1</sub> 2 <sub>1</sub> 2 / P4 <sub>3</sub> 2 <sub>1</sub> 2	α-AlB <sub>12</sub>	a = 1.016, c = 1.427	Tetragonal	[10]
γ-AlB <sub>12</sub>	oP~100	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>	γ-AlB <sub>12</sub>	a = 1.657, b = 1.751, c = 1.014	Orthorhombic	[10]
(β-B)	hR105	R-3m	β-B	a = 1.0925, c = 2.381	Rhombohedral	[5]

Aluminum Diboride (AlB<sub>2</sub>): This compound possesses a distinct layered structure where hexagonal layers of boron atoms, similar to graphite, are situated between layers of aluminum atoms.[3][11] This structure is a common prototype for many other diborides.[9]

Aluminum Dodecaboride (AlB<sub>12</sub>): This boron-rich compound is known for its extreme hardness and complex crystal structure.[2] It exists in at least two allotropic forms, α-AlB<sub>12</sub> and γ-AlB<sub>12</sub>, both characterized by a rigid, three-dimensional framework of B<sub>12</sub> icosahedra and other boron polyhedra.[2][10]

## Phase Diagram and Invariant Reactions

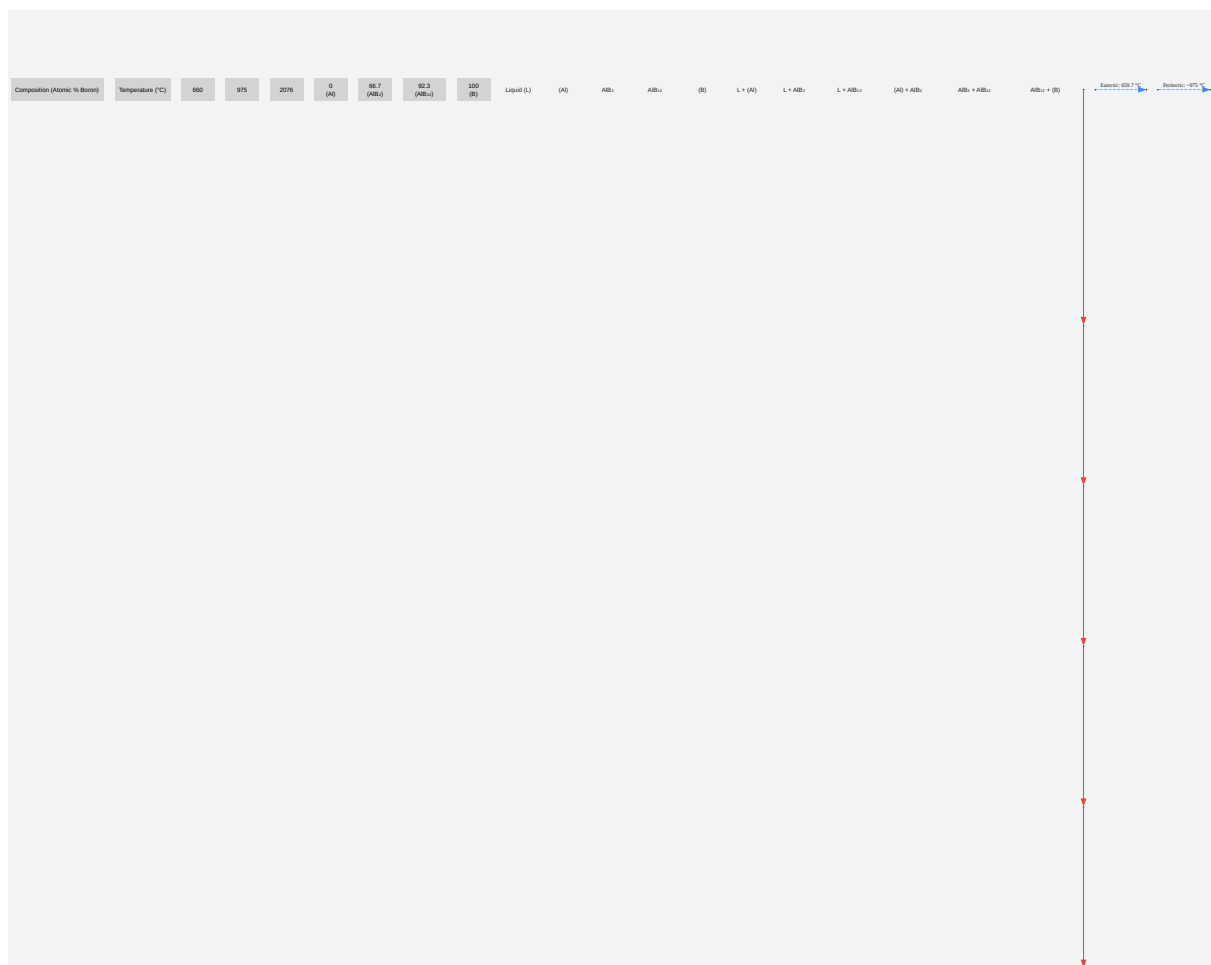
The Al-B phase diagram describes the equilibrium state of the alloy system at different temperatures and compositions. It is dominated by the high melting points of the boride phases and the significant difference in melting temperatures between aluminum (660.45 °C) and boron (~2076 °C).[12] The solubility of boron in solid aluminum is exceptionally low, reported to be around 0.055 wt.% (0.02 at.%).[12][13]

The key invariant reactions, which define the phase transformations occurring at constant temperature, are detailed in Table 2.

Table 2: Invariant Reactions in the Al-B System

Reaction	Type	Temperature (°C)	Composition (at.% B)	Reaction Formula	Citations
Eutectic	Eutectic	659.7	0.04	$L \leftrightarrow (Al) + AlB_2$	<a href="#">[5]</a>
Peritectic	Peritectic	~975	~68	$L + AlB_{12} \leftrightarrow AlB_2$	<a href="#">[5]</a>

The Al-rich side of the diagram features a eutectic reaction very close to the melting point of pure aluminum. The liquidus temperature rises sharply with the addition of boron.[\[12\]](#) The  $AlB_2$  phase forms via a peritectic reaction between the liquid and the  $AlB_{12}$  phase at approximately 975 °C.[\[5\]](#)  $AlB_{12}$  melts congruently at a very high temperature, around 2070 °C.[\[2\]](#)



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Caption: Schematic of the Aluminum-Boron (Al-B) phase diagram.

## Thermodynamic Properties

The thermodynamic properties of the Al-B system have been investigated to support phase diagram calculations (CALPHAD) and to understand the stability of the intermetallic compounds. The standard enthalpy of formation ( $\Delta_f H^\ominus_{298}$ ) for  $\text{AlB}_2$  is approximately -151 kJ/mol, indicating its strong thermodynamic stability.[9] Thermodynamic data, including Gibbs energy, enthalpy, and entropy of formation, are crucial for modeling phase equilibria and predicting material behavior during processing.

Table 3: Thermodynamic Data for AlB<sub>2</sub> at 298.15 K

Property	Value	Units	Citation
Std. Enthalpy of Formation ( $\Delta_f H^\ominus_{298}$ )	-151	kJ/mol	[9]
Std. Molar Entropy ( $S^\ominus_{298}$ )	34.7	J/mol·K	[9]
Heat Capacity (C)	43.6	J/mol·K	[9]

## Experimental Protocols for Phase Diagram Determination

The determination of phase equilibria in high-temperature systems like Al-B requires a combination of experimental techniques to identify phases, determine their compositions, and measure transformation temperatures. A typical workflow involves sample preparation, heat treatment, and multi-faceted analysis.

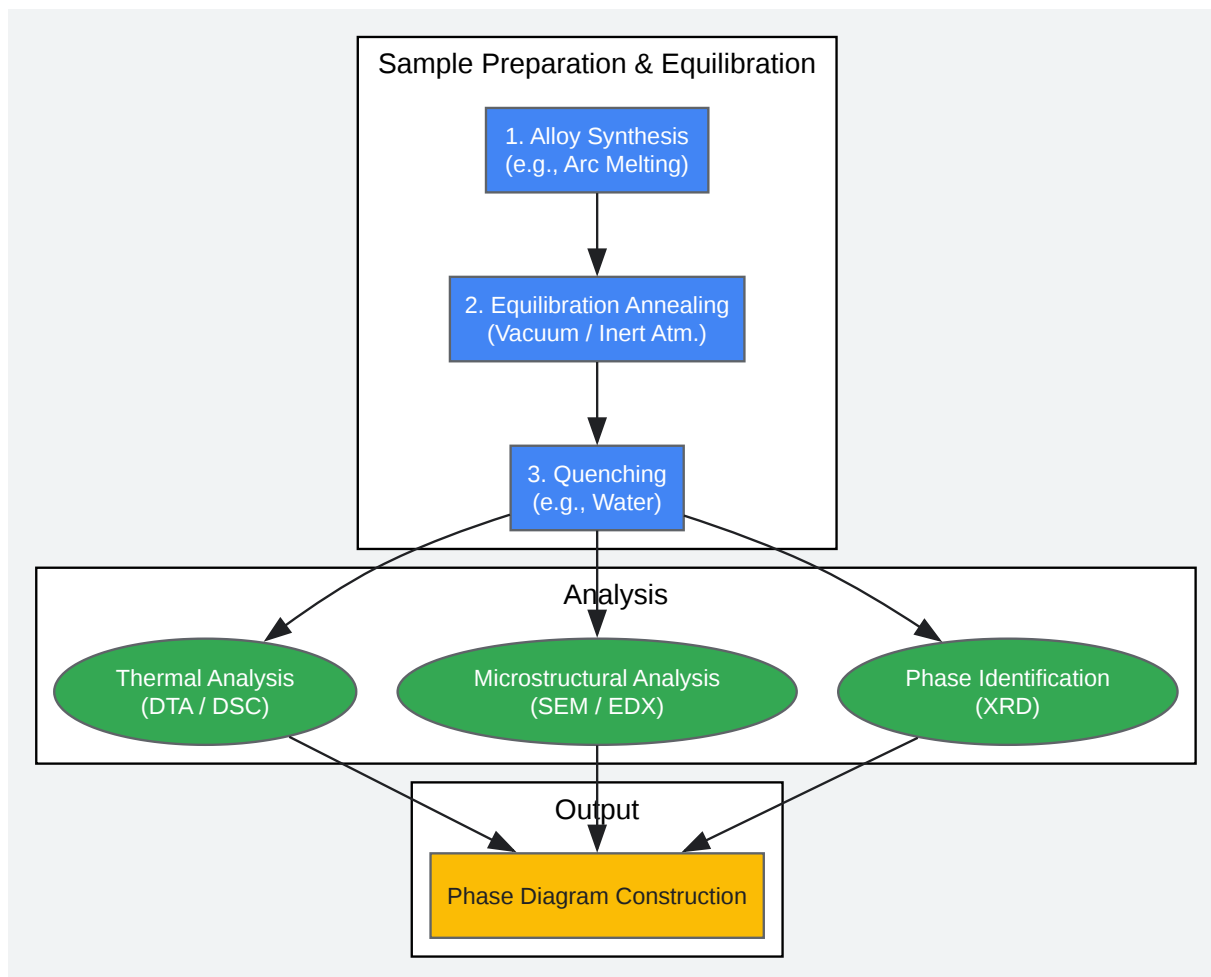
### Experimental Methodologies:

- **Alloy Synthesis:** High-purity aluminum and boron powders are precisely weighed and mixed. Alloys are typically synthesized by arc melting in an inert atmosphere (e.g., Argon) or by powder metallurgy routes followed by sintering or hot pressing to ensure homogeneity.[4][6]
- **Heat Treatment (Annealing):** To achieve equilibrium, the synthesized samples are annealed in a furnace under vacuum or inert gas for extended periods. The temperature and duration depend on the specific phase region being investigated. For instance, establishing solid-state equilibria can require hundreds of hours.[14][15]
- **Quenching:** Following annealing, samples are rapidly cooled (quenched) in water, brine, or liquid nitrogen. This process preserves the high-temperature phase constitution for subsequent room-temperature analysis.[6][15]
- **Thermal Analysis:** Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is used to detect the temperatures of phase transformations (e.g., eutectic, peritectic,

melting). This is achieved by monitoring the heat effects in the sample during controlled heating and cooling cycles.[\[14\]](#)[\[15\]](#)

- Microstructural and Compositional Analysis: Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is employed to observe the microstructure of the quenched samples. This allows for the identification of the number of phases present, their morphology, and their respective chemical compositions.[\[15\]](#)[\[16\]](#)
- Phase Identification: X-Ray Diffraction (XRD) is the primary technique used to identify the crystal structures of the phases present in the annealed and quenched samples. The resulting diffraction patterns are compared with crystallographic databases to confirm the identity of phases like  $\text{AlB}_2$  and  $\text{AlB}_{12}$ .[\[15\]](#)[\[17\]](#)

By combining the results from these techniques for a range of alloy compositions, the phase boundaries and invariant reaction points of the phase diagram can be accurately constructed.



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